molecular formula C19H12F2N4 B13961466 N-(3,4-difluorophenyl)-2-(3-pyridinyl)-4-Quinazolinamine

N-(3,4-difluorophenyl)-2-(3-pyridinyl)-4-Quinazolinamine

Cat. No.: B13961466
M. Wt: 334.3 g/mol
InChI Key: VTOBEEVFNIEZTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-2-(3-pyridinyl)-4-Quinazolinamine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, substituted with a 3,4-difluorophenyl group and a 3-pyridinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(3-pyridinyl)-4-Quinazolinamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.

    Substitution Reactions:

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed to attach the pyridinyl group to the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-(3-pyridinyl)-4-Quinazolinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the substituents on the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated intermediates and palladium catalysts are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-(3-pyridinyl)-4-Quinazolinamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(3-pyridinyl)-4-Quinazolinamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an anticancer agent.

    Erlotinib: A quinazoline-based drug that targets epidermal growth factor receptors.

Uniqueness

N-(3,4-difluorophenyl)-2-(3-pyridinyl)-4-Quinazolinamine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other quinazoline derivatives. This uniqueness can be leveraged to develop novel applications and therapeutic agents.

Properties

Molecular Formula

C19H12F2N4

Molecular Weight

334.3 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-pyridin-3-ylquinazolin-4-amine

InChI

InChI=1S/C19H12F2N4/c20-15-8-7-13(10-16(15)21)23-19-14-5-1-2-6-17(14)24-18(25-19)12-4-3-9-22-11-12/h1-11H,(H,23,24,25)

InChI Key

VTOBEEVFNIEZTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)NC4=CC(=C(C=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.